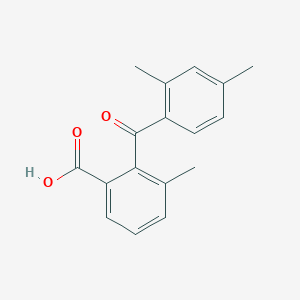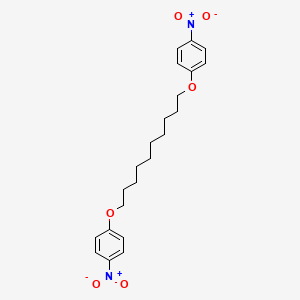![molecular formula C8H12N2O B15076195 1,5-Diazabicyclo[4.4.0]dec-5-en-10-one CAS No. 1784-72-1](/img/structure/B15076195.png)
1,5-Diazabicyclo[4.4.0]dec-5-en-10-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Diazabicyclo[4.4.0]dec-5-en-10-one: is a bicyclic amidine compound known for its strong basicity and catalytic properties. It is widely used in organic synthesis due to its ability to facilitate various chemical reactions, such as Michael additions and aldol condensations .
準備方法
Synthetic Routes and Reaction Conditions: 1,5-Diazabicyclo[4.4.0]dec-5-en-10-one can be synthesized through a series of chemical reactions involving the cyclization of appropriate precursors. The synthesis typically involves the use of strong bases and specific reaction conditions to achieve the desired bicyclic structure .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
化学反応の分析
Types of Reactions: 1,5-Diazabicyclo[4.4.0]dec-5-en-10-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
科学的研究の応用
Chemistry: 1,5-Diazabicyclo[4.4.0]dec-5-en-10-one is widely used as a catalyst in organic synthesis. It facilitates reactions such as Michael additions, aldol condensations, and Friedel-Crafts acylation .
Biology: It can be used in the synthesis of biologically active compounds and as a reagent in biochemical assays .
Medicine: In medicinal chemistry, this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. Its strong basicity and catalytic properties make it valuable in drug development .
Industry: The compound is used in industrial processes for the production of fine chemicals and specialty materials. It serves as a catalyst in various chemical manufacturing processes, contributing to the efficiency and selectivity of reactions .
作用機序
Mechanism of Action: 1,5-Diazabicyclo[4.4.0]dec-5-en-10-one exerts its effects through its strong basicity and nucleophilicity. It can deprotonate acidic substrates, facilitating various chemical transformations. The compound’s bicyclic structure allows it to stabilize reaction intermediates, enhancing the efficiency of catalytic processes .
Molecular Targets and Pathways: The compound interacts with various molecular targets, including carbonyl compounds, carboxylic acids, and other electrophiles. It participates in pathways involving nucleophilic addition, elimination, and substitution reactions .
類似化合物との比較
1,5-Diazabicyclo[4.3.0]non-5-ene: Another bicyclic amidine with similar basicity and catalytic properties.
1,8-Diazabicyclo[5.4.0]undec-7-ene: A bicyclic amidine with a larger ring structure, used in similar catalytic applications.
1,5,7-Triazabicyclo[4.4.0]dec-5-ene: A triazabicyclic compound with enhanced nucleophilicity and basicity.
Uniqueness: 1,5-Diazabicyclo[4.4.0]dec-5-en-10-one is unique due to its specific bicyclic structure, which provides a balance of basicity and nucleophilicity. This makes it highly effective in catalyzing a wide range of chemical reactions, distinguishing it from other similar compounds .
特性
CAS番号 |
1784-72-1 |
|---|---|
分子式 |
C8H12N2O |
分子量 |
152.19 g/mol |
IUPAC名 |
2,3,4,7,8,9-hexahydropyrido[1,2-a]pyrimidin-6-one |
InChI |
InChI=1S/C8H12N2O/c11-8-4-1-3-7-9-5-2-6-10(7)8/h1-6H2 |
InChIキー |
SENZWMNCHJFUGV-UHFFFAOYSA-N |
正規SMILES |
C1CC2=NCCCN2C(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


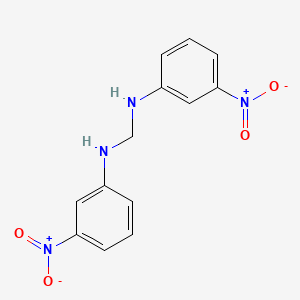
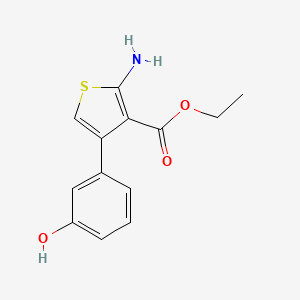
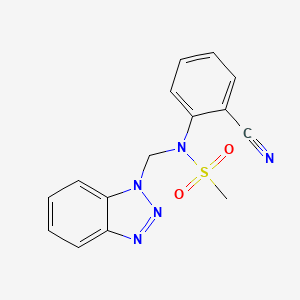
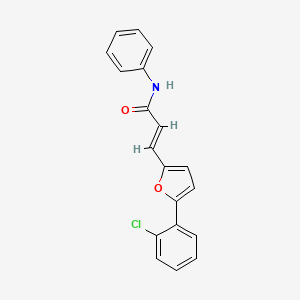
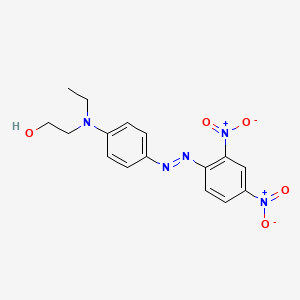
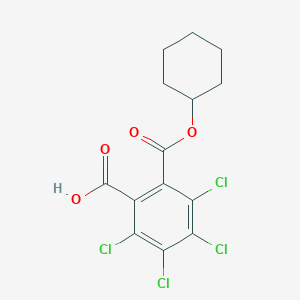
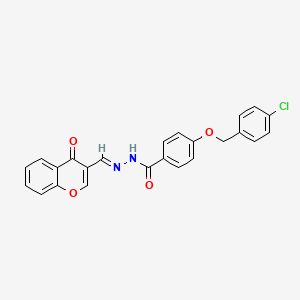
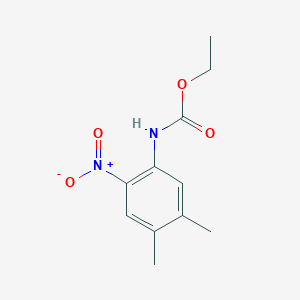
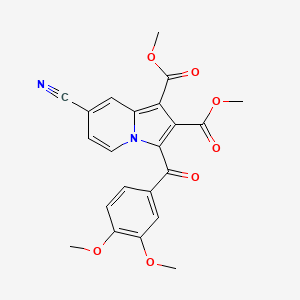
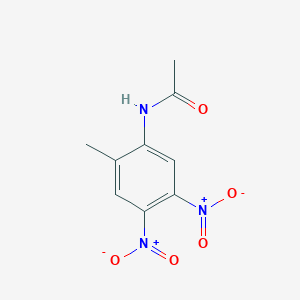
![(7-Methylbenzo[a]anthracen-5-yl) acetate](/img/structure/B15076180.png)

